

Application Notes and Protocols for Omdpi (Omidenepag Isopropyl)

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Compound of Interest		
Compound Name:	Omdpi	
Cat. No.:	B10752898	Get Quote

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These application notes provide detailed protocols for the preparation of **Omdpi** (Omidenepag Isopropyl) stock solutions for laboratory use. This document includes information on the chemical properties, solubility, storage, and mechanism of action of Omidenepag Isopropyl, along with experimental workflows and a diagram of its signaling pathway.

Omidenepag isopropyl is a selective prostaglandin E2 (EP2) receptor agonist. It is a prodrug that is hydrolyzed in vivo to its active metabolite, omidenepag.[1][2][3] Omidenepag demonstrates high affinity and selective agonistic activity towards the EP2 receptor, which is involved in regulating intraocular pressure.[1][2][3]

Chemical Properties and Data

A summary of the key chemical properties for Omidenepag Isopropyl is provided in the table below.

Property	Value
Synonyms	DE-117
Molecular Formula	C26H28N6O4S
Molecular Weight	520.60 g/mol
CAS Number	1187451-19-9



Solubility Data

Omidenepag isopropyl is practically insoluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[2] For laboratory use, DMSO is the recommended solvent for preparing stock solutions.[1][4] Sonication or gentle warming may be required to achieve complete dissolution.[1][4]

Solvent	Solubility	Notes
DMSO	≥ 40 mg/mL (76.83 mM)	Sonication is recommended[4]
50 mg/mL (96.04 mM)	Ultrasonic assistance may be needed[1]	
Aqueous Buffer	Practically Insoluble	_

Experimental ProtocolsPreparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Omidenepag Isopropyl in DMSO.

Materials:

- Omidenepag Isopropyl powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional)

Procedure:



- Weighing the Compound: Accurately weigh out 5.21 mg of Omidenepag Isopropyl powder using a calibrated analytical balance and transfer it to a sterile polypropylene tube.
- Adding the Solvent: Add 1 mL of anhydrous DMSO to the tube containing the Omidenepag Isopropyl powder.
- Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
- Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 μ L or 50 μ L) in sterile, light-protective tubes to minimize freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Stock Solution Dilution Calculator

To prepare a stock solution of a specific concentration, use the following formula:

Volume of DMSO (mL) = [Mass of Omidenepag Isopropyl (mg) / 520.60 (g/mol)] / [Desired Concentration (mol/L)] * 1000

Desired Concentration	Mass of Compound for 1 mL of DMSO	
1 mM	0.52 mg	
5 mM	2.60 mg	
10 mM	5.21 mg	
50 mM	26.03 mg	

Stability and Storage Recommendations

Proper storage of Omidenepag Isopropyl, both in its solid form and as a stock solution, is crucial to maintain its stability and activity.



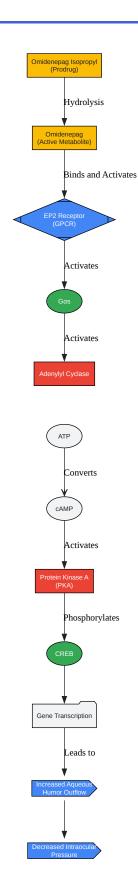
Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	Keep in a tightly sealed, light-protective container.
4°C	2 years	For shorter-term storage.	
Stock Solution in DMSO	-80°C	2 years	Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1]
-20°C	1 year	Suitable for intermediate-term storage.[1]	

Mechanism of Action and Signaling Pathway

Omidenepag isopropyl is a prodrug that is converted to its active form, omidenepag, which acts as a selective agonist for the prostaglandin E2 (EP2) receptor.[1][3] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to the reduction of intraocular pressure by increasing the outflow of aqueous humor through both the trabecular and uveoscleral pathways.[5]

EP2 Receptor Signaling Pathway



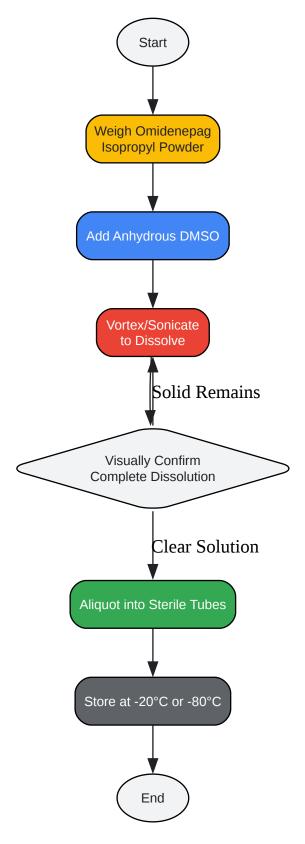


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Caption: Signaling pathway of Omidenepag Isopropyl.



Experimental Workflow for Stock Solution Preparation



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Caption: Workflow for preparing **Omdpi** stock solution.

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